N-(3-Indolylacetyl)-L-phenylalanine
Overview
Description
N-(3-Indolylacetyl)-L-phenylalanine is a synthetic compound that belongs to the class of indole derivatives It is structurally characterized by the presence of an indole ring attached to an acyl group, which is further linked to the amino acid L-phenylalanine
Mechanism of Action
Mode of Action
It has been utilized in research to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .
Biochemical Pathways
Given its structural similarity to auxin, it may be involved in similar pathways, such as cell growth and differentiation .
Result of Action
In a study involving patients with advanced non-small-cell lung cancer, lower levels of N-(3-Indolylacetyl)-L-alanine were associated with longer progression-free survival (PFS) (HR=0.59, 95% CI, 0.41 to 0.84, p=0.003) . This suggests that the compound may have a role in influencing disease progression, although the exact molecular and cellular effects of its action require further investigation .
Biochemical Analysis
Biochemical Properties
N-(3-Indolylacetyl)-L-phenylalanine has been extensively utilized in laboratory experiments for numerous years . It has proven to be an invaluable research tool across various scientific disciplines, including plant physiology, cell biology, and biochemistry . It has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .
Cellular Effects
The compound this compound has been associated with the regulation of various cellular processes. For instance, it has been linked to the modulation of gene expression in cells .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to interact with various biomolecules, influencing their function and thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Lower levels of this compound were associated with longer progression-free survival (PFS) (HR=0.59, 95% CI, 0.41 to 0.84, p=0.003) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Indolylacetyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with an indole-3-acetyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Indolylacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Indole-3-ethanol derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
N-(3-Indolylacetyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes, such as cell signaling and growth regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Indolylacetyl)-L-alanine
- N-(3-Indolylacetyl)-L-valine
- N-(3-Indolylacetyl)-L-aspartic acid
Uniqueness
N-(3-Indolylacetyl)-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205728 | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-50-7 | |
Record name | Indoleacetyl phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLEACETYL PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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